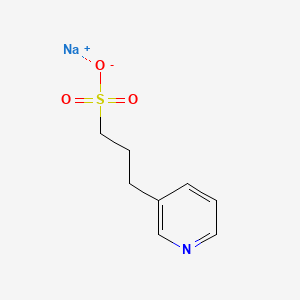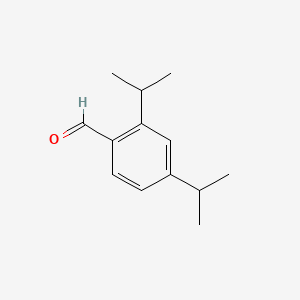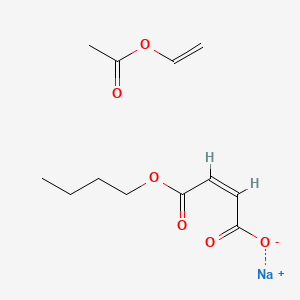
sodium;(Z)-4-butoxy-4-oxobut-2-enoate;ethenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate is a complex polymeric compound. It is formed by the polymerization of 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt with ethenyl acetate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate involves the polymerization of 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt with ethenyl acetate. The reaction is typically carried out in the presence of a catalyst under controlled temperature and pressure conditions. The polymerization process can be initiated by free radicals, anionic, or cationic initiators, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired molecular weight and properties of the polymer.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate involves its interaction with specific molecular targets and pathways. The polymer can form complexes with various molecules, influencing their activity and stability. The exact mechanism depends on the specific application and the environment in which the polymer is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid (Z)-, monobutyl ester
- 2-Butenedioic acid (E)-, dibutyl ester
- Acetic acid ethenyl ester, polymer with ethene and ethenol
Uniqueness
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate is unique due to its specific polymeric structure and the presence of both 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt and ethenyl acetate units. This combination imparts unique properties to the polymer, making it suitable for a wide range of applications.
Propiedades
Número CAS |
65294-10-2 |
|---|---|
Fórmula molecular |
C12H17NaO6 |
Peso molecular |
280.25 g/mol |
Nombre IUPAC |
sodium;(Z)-4-butoxy-4-oxobut-2-enoate;ethenyl acetate |
InChI |
InChI=1S/C8H12O4.C4H6O2.Na/c1-2-3-6-12-8(11)5-4-7(9)10;1-3-6-4(2)5;/h4-5H,2-3,6H2,1H3,(H,9,10);3H,1H2,2H3;/q;;+1/p-1/b5-4-;; |
Clave InChI |
WOFLGSXEKOGYJH-WNCVTPEDSA-M |
SMILES isomérico |
CCCCOC(=O)/C=C\C(=O)[O-].CC(=O)OC=C.[Na+] |
SMILES canónico |
CCCCOC(=O)C=CC(=O)[O-].CC(=O)OC=C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)
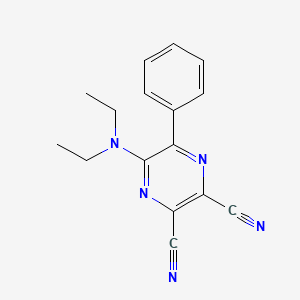
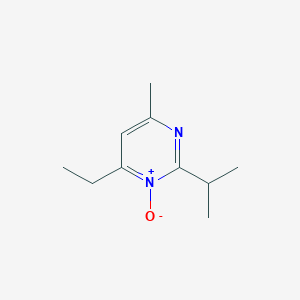
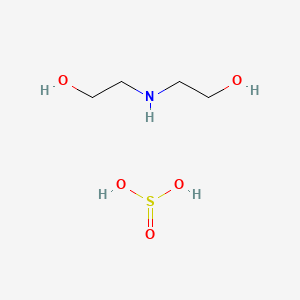
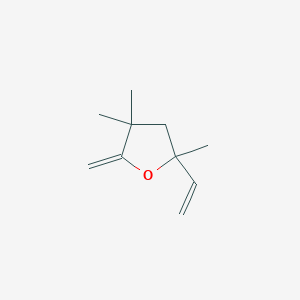

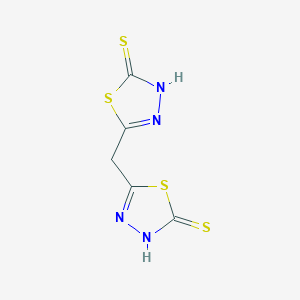
![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)
![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)
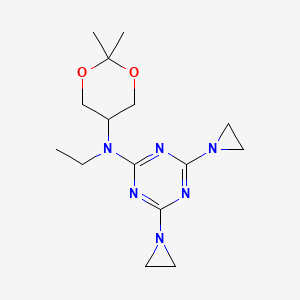

![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
